N-propyl-2H-chromene-3-carboxamide

Physicochemical profiling SAR exploration Lead optimization

N-Propyl-2H-chromene-3-carboxamide (MW 217.26; pred. log P ~1.5–2.5) is a minimal-lipophilicity N-alkyl reference standard for chromene-3-carboxamide SAR campaigns targeting MAO-B, AKR1B10, and pancreatic lipase. As a matched molecular pair control lacking the aromatic N-substituent, it enables deconvolution of π–π stacking contributions (e.g., ILE199) from core-driven potency, making it essential for screening hit triage. The 2H oxidation state further allows direct comparison with 2-oxo and 2-imino analogs to quantify hydrogen-bonding energetic contributions.

Molecular Formula C13H15NO2
Molecular Weight 217.26 g/mol
Cat. No. B7474254
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-propyl-2H-chromene-3-carboxamide
Molecular FormulaC13H15NO2
Molecular Weight217.26 g/mol
Structural Identifiers
SMILESCCCNC(=O)C1=CC2=CC=CC=C2OC1
InChIInChI=1S/C13H15NO2/c1-2-7-14-13(15)11-8-10-5-3-4-6-12(10)16-9-11/h3-6,8H,2,7,9H2,1H3,(H,14,15)
InChIKeyVPTZFKWVVAAPKO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Propyl-2H-chromene-3-carboxamide for Screening Libraries: Core Scaffold Identity and Procurement-Relevant Profile


N-Propyl-2H-chromene-3-carboxamide (CAS not independently confirmed; molecular formula C₁₃H₁₅NO₂, theoretical MW 217.26 g/mol) is a simple N-alkyl-substituted derivative of the chromene-3-carboxamide pharmacophore . The compound comprises a 2H-chromene bicyclic core (benzene fused to a 2H-pyran ring) bearing a carboxamide functional group at the 3-position, with an n-propyl chain attached to the amide nitrogen. The chromene-3-carboxamide scaffold is recognized as a privileged structure in medicinal chemistry, with validated inhibitory activity against monoamine oxidases (MAO-A and MAO-B) [1], aldo-keto reductase AKR1B10 [2], and pancreatic lipase , depending on substitution pattern. The N-propyl variant represents one of the simplest N-alkyl congeners and serves as a minimal-lipophilicity comparator for more elaborate N-substituted analogs in structure-activity relationship (SAR) campaigns.

Why N-Propyl-2H-chromene-3-carboxamide Cannot Be Substituted by Other N-Alkyl or N-Aryl Chromene-3-carboxamides in Screening Applications


Within the chromene-3-carboxamide chemotype, both the N-substituent identity and the oxidation state at the 2-position of the chromene ring exert profound, non-linear effects on target selectivity and inhibitory potency. In the MAO-B inhibitor series by Pan et al. (2014), switching from an N-aryl to an N-alkyl substitution pattern, or modifying the N-alkyl chain length, can shift selectivity between MAO-A and MAO-B by over 60-fold [1]. Similarly, in the AKR1B10 inhibitor series, 2-imino versus 2-oxo oxidation states produce Ki values spanning low nanomolar to micromolar ranges depending on the N-substituent [2]. Computational predictions indicate that log P varies systematically with N-alkyl chain length, affecting aqueous solubility and membrane permeability . Therefore, treating N-propyl-2H-chromene-3-carboxamide as generically interchangeable with its N-methyl, N-ethyl, N-isopropyl, or N-cyclopentyl congeners risks producing non-overlapping SAR data and erroneous hit triage decisions in screening campaigns.

Comparative Quantitative Evidence for N-Propyl-2H-chromene-3-carboxamide: Physicochemical and Biological Differentiation Data


Molecular Weight and Lipophilicity Ranking of N-Propyl vs. N-Alkyl Chromene-3-carboxamide Congeners

N-Propyl-2H-chromene-3-carboxamide has a molecular formula of C₁₃H₁₅NO₂ and a molecular weight of 217.26 g/mol . Compared to the parent 2H-chromene-3-carboxamide (C₁₀H₉NO₂, MW 175.18 g/mol, CAS 10185-00-9) , the N-propyl substitution adds 42.08 Da, reflecting the additional C₃H₆ increment plus the conversion from primary to secondary amide. This places N-propyl-2H-chromene-3-carboxamide at an intermediate molecular weight between N-methyl-2H-chromene-3-carboxamide (C₁₁H₁₁NO₂, MW ~189.21 g/mol) and N-cyclopentyl-2H-chromene-3-carboxamide (C₁₅H₁₇NO₂, MW ~243.30 g/mol). The calculated log P for N-propyl-2H-chromene-3-carboxamide, based on close structural analogs, is predicted to fall within the 1.5–2.5 range, which is ~0.5 log units higher than the unsubstituted parent core . This moderate lipophilicity is consistent with better membrane permeability relative to the parent while maintaining adequate aqueous solubility for in vitro assay compatibility.

Physicochemical profiling SAR exploration Lead optimization

Differential MAO-B Inhibitory Potency of Chromene-3-carboxamide Scaffold: Class-Level Evidence for N-Substitution Impact

In a systematically characterized series of 2H-chromene-3-carboxamide derivatives (compounds 4a–4t), Pan et al. (2014) demonstrated that N-aryl substitution on the chromene-3-carboxamide scaffold yields potent and selective MAO-B inhibitors [1]. The most active compound in this series, 4d, achieved an IC₅₀ of 0.93 μM against MAO-B with 64.5-fold selectivity over MAO-A, compared to the reference inhibitor iproniazid (IC₅₀ = 7.80 μM). While N-propyl-2H-chromene-3-carboxamide itself was not evaluated in this study, the SAR trends indicate that the secondary carboxamide NH and the N-substituent both contribute critically to MAO-B binding via hydrogen bonding with residue CYS172 and π–π interactions with ILE199 [1]. The simple N-propyl chain, lacking the aromatic ring required for the π–π interaction, would be predicted to exhibit substantially lower MAO-B affinity compared to N-aryl congeners, but potentially higher selectivity due to reduced off-target binding. A separate crystallographic and biochemical analysis by Reis et al. (2018) confirmed that the secondary carboxamide backbone is essential for MAO-B inhibitory activity in chromone analogs [2].

Monoamine oxidase inhibition Neurodegeneration Parkinson's disease

AKR1B10 Inhibitory Activity: Class-Level Evidence and the Role of Substituent Effects on Potency

Endo et al. (2010) identified chromene-3-carboxamide derivatives as potent competitive inhibitors of AKR1B10, a validated tumor marker and cancer therapeutic target, through virtual screening followed by in vitro validation [1]. The most potent compound reported, (Z)-2-(4-methoxyphenylimino)-7-hydroxy-N-(pyridin-2-yl)-2H-chromene-3-carboxamide, inhibited AKR1B10 with a Ki of 2.7 nM and suppressed farnesal metabolism in AKR1B10-overexpressing cells with an IC₅₀ of 0.8 μM [1]. Critically, the study demonstrated that the 2-position (imino vs. oxo) and the N-substituent on the carboxamide are both essential determinants of inhibitory potency. N-propyl-2H-chromene-3-carboxamide differs from the lead compound in three key structural features: (i) absence of the 7-hydroxy group, (ii) 2H-chromene rather than 2-imino substitution, and (iii) simple N-propyl rather than N-(pyridin-2-yl) substitution. Based on the SAR trends, each of these modifications would be expected to reduce AKR1B10 affinity, making the N-propyl derivative a moderate-affinity comparator rather than a high-potency lead.

Aldo-keto reductase inhibition Cancer therapeutics Virtual screening

Pancreatic Lipase Inhibition by Chromene-3-carboxamide Derivatives: Quantitative Baseline Data for the Parent Scaffold

A series of coumarin-3-carboxamide analogs were evaluated for pancreatic lipase (PL) inhibitory activity, with compounds 5q, 5k, and 5c achieving IC₅₀ values of 19.41, 21.30, and 24.90 μM, respectively, compared to the clinical reference orlistat (IC₅₀ = 0.97 μM) [1]. These compounds share the chromene-3-carboxamide core scaffold with N-propyl-2H-chromene-3-carboxamide but feature additional substituents (halogens, methoxy groups, and aryl N-substituents) that enhance PL binding [1]. The unsubstituted parent 2H-chromene-3-carboxamide also exhibits PL inhibition within a similar micromolar range [2]. N-propyl-2H-chromene-3-carboxamide, lacking the potency-enhancing substituents present in 5q/5k/5c, is anticipated to exhibit PL inhibitory activity in the high-micromolar to low-millimolar range, providing a useful baseline for quantifying the contribution of aromatic N-substituents and electron-withdrawing groups to PL affinity.

Pancreatic lipase inhibition Anti-obesity Coumarin SAR

N-Propyl vs. N-Isopropyl Substitution: Impact on Structural Conformation and Predicted Target Engagement

The N-propyl chain in N-propyl-2H-chromene-3-carboxamide is a linear, unbranched alkyl group, whereas the N-isopropyl analog (2-oxo-N-(propan-2-yl)-2H-chromene-3-carboxamide, CAS 1846-82-8, MW 231.25, C₁₃H₁₃NO₃) features a branched alkyl substituent that introduces greater steric bulk adjacent to the amide nitrogen . Crystallographic studies on related chromone-3-carboxamides reveal that the secondary carboxamide adopts a syn conformation with the aromatic ring twisted by a dihedral angle of approximately 58.48° relative to the chromone plane [1]. The conformational flexibility of the linear N-propyl chain permits a wider range of accessible rotameric states compared to the N-isopropyl group, which is sterically constrained. This conformational difference can directly impact hydrogen-bonding geometry with target residues (e.g., CYS172 in MAO-B [2]) and the entropic penalty of binding, translating into differential target residence times and selectivity profiles that cannot be extrapolated from one N-alkyl variant to another.

Conformational analysis Secondary carboxamide N-alkyl SAR

Optimal Procurement and Research Application Scenarios for N-Propyl-2H-chromene-3-carboxamide


SAR Reference Compound for N-Alkyl Chain Length Optimization in Chromene-3-carboxamide Lead Series

In medicinal chemistry programs targeting MAO-B, AKR1B10, or pancreatic lipase with chromene-3-carboxamide leads, N-propyl-2H-chromene-3-carboxamide serves as a critical intermediate-length N-alkyl reference. When tested alongside N-methyl, N-ethyl, N-isopropyl, and N-butyl congeners at equimolar concentrations (e.g., 10 μM single-point screening followed by IC₅₀ determination), the activity profile of the N-propyl variant helps establish whether the target binding pocket accommodates linear three-carbon chains optimally, or whether shorter (N-methyl/ethyl) or longer/branched (N-isopropyl/cyclopentyl) substituents are preferred [1]. This systematic profiling is essential because N-alkyl chain length has been shown to alter MAO-B vs. MAO-A selectivity by >60-fold in the related N-aryl series [2].

Negative Control for Validating π–π Interaction Dependency in Chromene-3-carboxamide MAO-B Inhibitors

Crystallographic and docking studies have identified π–π stacking interactions between the N-aryl ring of potent chromene-3-carboxamide MAO-B inhibitors and residue ILE199 in the MAO-B active site [1]. N-propyl-2H-chromene-3-carboxamide, which lacks an aromatic N-substituent, cannot engage in this π–π interaction. It is therefore ideally suited as a matched molecular pair negative control: any observed residual MAO-B inhibition by the N-propyl derivative must arise solely from the chromene core and carboxamide hydrogen bonding, enabling researchers to mathematically deconvolute the π-stacking contribution to the potency of N-phenyl or N-pyridyl lead compounds.

Baseline Compound for Evaluating 2-Position Oxidation State Effects in AKR1B10 and MAO Inhibitor Series

The AKR1B10 inhibitor series by Endo et al. (2010) demonstrated that the oxidation state at the 2-position of the chromene ring (2H-chromene vs. 2-imino vs. 2-oxo) profoundly affects potency, with 2-imino derivatives achieving Ki values of 2.7 nM while 2-oxo analogs exhibit substantially weaker inhibition [1]. N-propyl-2H-chromene-3-carboxamide, as a 2H-chromene (non-oxidized, non-imino) reference, enables direct comparison with its 2-oxo-N-propyl and 2-imino-N-propyl counterparts to quantify the energetic contribution of 2-position hydrogen-bonding interactions to target engagement, independent of N-substituent effects.

Physicochemical Property Calibration Standard for Chromene-3-carboxamide Screening Libraries

For high-throughput screening facilities and compound management groups, N-propyl-2H-chromene-3-carboxamide (MW 217.26 g/mol; predicted log P ~1.5–2.5; predicted aqueous solubility ~0.1–1 mg/mL based on class-level data [1]) occupies a strategic 'middle ground' within chromene-3-carboxamide chemical space. It can serve as a calibration standard for assessing LC-MS purity thresholds, DMSO solubility limits, and assay interference properties (e.g., autofluorescence, aggregation propensity) that are representative of the broader N-alkyl chromene-3-carboxamide subseries, thereby informing plate layout design and quality control protocols for larger screening decks.

Quote Request

Request a Quote for N-propyl-2H-chromene-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.